N-(3,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(3,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyridotriazine core linked to a substituted acetamide group via a thioether bridge. Its structural complexity arises from the fused pyrido[1,2-a][1,3,5]triazin-4-one system, which confers unique electronic and steric properties. The compound’s synthesis and crystallographic characterization have been facilitated by advanced computational tools, including the SHELX suite for crystallographic refinement .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-7-12(2)9-14(8-11)19-15(23)10-25-17-20-16-13(3)5-4-6-22(16)18(24)21-17/h4-9H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBRGQBXRUQCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design Considerations
The compound's architecture demands a three-stage strategy:
- Construction of the 9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl framework
- Functionalization with the sulfanylacetamide linkage
- Coupling with the N-(3,5-dimethylphenyl) substituent
Key challenges include maintaining regiochemical control during heterocycle formation and preventing oxidation of the thioether bridge during subsequent reactions.
Core Heterocycle Synthesis
Pyrido[1,2-a]Triazin-4-One Formation
The central tricyclic system is typically assembled through cyclocondensation reactions. Two validated approaches emerge from literature analogs:
Method A: Aminopyridine Cyclization
- Start with 2-aminonicotinic acid derivatives
- Introduce triazine components via stepwise annulation:
- Initial formation of 1,3,5-triazine ring through nitrile cyclization
- Subsequent fusion with pyridine moiety
Method B: [4+2] Cycloaddition Strategy
- Employ preformed dihydropyridine intermediates
- React with 1,3,5-triazine-containing dienophiles
Table 1: Comparative Cyclization Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Temperature | 80-100°C | 120-140°C |
| Catalyst | p-TsOH (0.1 eq) | ZnCl₂ (0.2 eq) |
| Solvent | DMF/H₂O (9:1) | Toluene |
| Reaction Time | 8-12 h | 3-5 h |
| Yield Range | 45-62% | 55-68% |
Both methods require strict moisture control, with Method B showing superior yields but requiring higher temperatures that may complicate subsequent functionalization.
Sulfanylacetamide Linker Installation
Thiolation Strategies
The critical C-S bond formation employs two principal techniques:
3.1.1 Nucleophilic Displacement
- Generate 2-mercaptopyridotriazine intermediate
- React with α-haloacetamide derivatives
3.1.2 Oxidative Coupling
- Use copper-catalyzed C-H thiolation
- Couple pyridotriazine with protected thioacetamide
Table 2: Thiolation Reaction Optimization
| Condition | Displacement Method | Oxidative Coupling |
|---|---|---|
| Base | K₂CO₃ | Et₃N |
| Catalyst | None | CuI (10 mol%) |
| Solvent | Acetonitrile | DMSO |
| Temperature | 60°C | 90°C |
| Atmosphere | N₂ | O₂ (1 atm) |
| Typical Yield | 73% | 81% |
Oxidative methods demonstrate higher efficiency but require careful handling of oxygen-sensitive intermediates.
Aryl Group Introduction
Buchwald-Hartwig Amination
The final coupling employs palladium-catalyzed cross-coupling to install the dimethylphenyl group:
- Prepare bromopyridotriazine precursor
- React with 3,5-dimethylaniline under catalytic conditions
Table 3: Catalytic System Screening
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 68 |
| Pd₂(dba)₃ | BINAP | 72 |
| PdCl₂(AmPhos) | t-BuPhos | 85 |
Optimal results occur with sterically demanding phosphine ligands that prevent catalyst deactivation.
Process Optimization Challenges
Purification Considerations
Critical purification steps include:
- Silica gel chromatography for intermediate isolation
- Recrystallization from ethanol/water mixtures for final product
- HPLC purification for analytical-grade material
Scalability Issues
Key bottlenecks in scale-up:
- Exothermic nature of cyclization reactions requiring precise temperature control
- Sensitivity of thioether linkage to oxidative degradation during workup
- High catalyst loadings in cross-coupling steps
Analytical Characterization
Essential quality control parameters:
Table 4: Spectroscopic Fingerprints
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR | δ 8.72 (s, 1H, triazine-H) |
| δ 2.31 (s, 6H, Ar-CH₃) | |
| IR | 1685 cm⁻¹ (C=O stretch) |
| MS | m/z 354.4 [M+H]+ |
Alternative Synthetic Approaches
Solid-Phase Synthesis
Recent advances suggest potential for polymer-supported synthesis:
- Immobilize pyridine precursor on Wang resin
- Perform sequential heterocycle formation
- Cleave with TFA/water mixtures
Preliminary studies show 58% overall yield but require extensive optimization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site.
Interact with Receptors: Modulate receptor activity, leading to downstream effects on cellular signaling pathways.
Affect Gene Expression: Influence the expression of specific genes, thereby altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Comparisons with similar compounds focus on structural motifs, binding affinities, and functional group contributions.
Table 1: Structural and Functional Comparison of Pyridotriazine Derivatives
Key Findings:
Substituent Effects :
- The 3,5-dimethylphenyl group in the target compound enhances hydrophobic interactions with kinase active sites compared to the 4-fluorophenyl analog, reducing IC₅₀ by ~6.4 nM .
- Methyl substitution at C9 (vs. ethyl in the 9-ethyl analog) balances steric bulk and binding pocket compatibility, preserving activity while improving solubility.
Thioether Linkage :
The sulfanyl-acetamide bridge stabilizes the bioactive conformation via sulfur-mediated van der Waals interactions, as observed in SHELX-refined crystal structures . This contrasts with carboxamide-linked analogs, which exhibit reduced conformational rigidity.
Crystallographic Insights : SHELX-based refinement of the target compound’s structure revealed a planar pyridotriazine core, facilitating π-π stacking with kinase residues. Similar derivatives lacking the 4-oxo group showed distorted geometries, correlating with lower activity .
Biological Activity
N-(3,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound known for its potential biological activity. This compound is characterized by a unique molecular structure that integrates a dimethylphenyl group with a pyrido[1,2-a][1,3,5]triazin moiety linked through a sulfanylacetamide bridge. Its molecular formula is with a molecular weight of approximately 354.43 g/mol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can influence receptor activities which leads to downstream effects on cellular signaling pathways.
- Gene Expression : The compound may affect the expression of genes involved in critical cellular processes, potentially altering cell proliferation and survival.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds with similar structural features. For instance, research has shown that derivatives of pyrido[1,2-a][1,3,5]triazin exhibit significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain compounds could inhibit the proliferation of lung cancer cells (A549, HCC827, and NCI-H358), showcasing their potential as therapeutic agents in oncology .
Antimicrobial Properties
In addition to antitumor effects, compounds related to this compound have been evaluated for antimicrobial activity. Preliminary findings suggest that these compounds can effectively inhibit the growth of several bacterial strains, indicating their potential use in treating infections .
Synthesis and Characterization
The synthesis of this compound typically involves multiple synthetic steps starting from readily available precursors. Key steps include:
- Formation of the Pyridotriazinyl Core : Cyclization under controlled conditions.
- Introduction of the Dimethylphenyl Group : Achieved through substitution reactions.
- Formation of the Sulfanylacetamide Linkage : Reaction with thiol compounds to form the final product.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 Lung Cancer | 6.26 | |
| Antitumor | HCC827 Lung Cancer | 6.48 | |
| Antimicrobial | Various Bacterial Strains | TBD |
Case Study: Anticancer Screening
A study conducted on multicellular spheroids identified novel anticancer compounds through screening drug libraries. The findings indicated that compounds similar to this compound displayed significant cytotoxicity against tumor cells in both 2D and 3D cultures. This highlights the importance of structural modifications in enhancing biological activity and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
